molecular formula C11H10N2O B11908719 1-(2-Aminoquinolin-3-YL)ethanone

1-(2-Aminoquinolin-3-YL)ethanone

Cat. No.: B11908719
M. Wt: 186.21 g/mol
InChI Key: BSMBRDSRYVZTBO-UHFFFAOYSA-N
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Description

1-(2-Aminoquinolin-3-YL)ethanone is a chemical compound belonging to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Aminoquinolin-3-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-aminoquinoline with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoquinolin-3-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Aminoquinolin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

1-(2-aminoquinolin-3-yl)ethanone

InChI

InChI=1S/C11H10N2O/c1-7(14)9-6-8-4-2-3-5-10(8)13-11(9)12/h2-6H,1H3,(H2,12,13)

InChI Key

BSMBRDSRYVZTBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2N=C1N

Origin of Product

United States

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